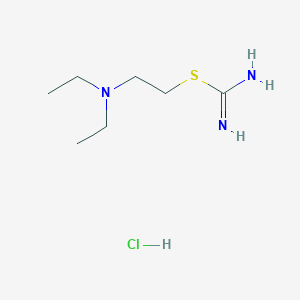

2-(2-(Diethylamino)ethyl)isothiourea monohydrochloride

Description

2-(2-(Diethylamino)ethyl)isothiourea monohydrochloride is a quaternary ammonium compound featuring an isothiourea moiety (-NHC(=S)NH₂) linked to a diethylaminoethyl chain. The diethylaminoethyl group enhances solubility in polar solvents, while the isothiourea group may confer nucleophilic or metal-chelating properties .

Properties

CAS No. |

5445-68-1 |

|---|---|

Molecular Formula |

C7H18ClN3S |

Molecular Weight |

211.76 g/mol |

IUPAC Name |

2-(diethylamino)ethyl carbamimidothioate;hydrochloride |

InChI |

InChI=1S/C7H17N3S.ClH/c1-3-10(4-2)5-6-11-7(8)9;/h3-6H2,1-2H3,(H3,8,9);1H |

InChI Key |

HQPKXVDUSOJXEB-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCSC(=N)N.Cl |

Related CAS |

17124-73-1 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The primary and most documented method for synthesizing 2-(2-(Diethylamino)ethyl)isothiourea monohydrochloride involves the nucleophilic addition reaction between diethylamine and an appropriate isothiocyanate derivative. This reaction forms the isothiourea structure through the attack of the amine on the electrophilic carbon of the isothiocyanate group.

-

$$

\text{Diethylamine} + \text{Isothiocyanate} \rightarrow \text{2-(2-(Diethylamino)ethyl)isothiourea}

$$ The product is then converted into its monohydrochloride salt by treatment with hydrochloric acid.

Detailed Synthetic Procedure

Step 1: Formation of Isothiourea Intermediate

Diethylamine is reacted with an isothiocyanate compound (often ethylene isothiocyanate or a related precursor) under controlled temperature conditions to avoid side reactions. The reaction can be conducted in an aprotic solvent such as methanol or acetonitrile to facilitate the nucleophilic addition and improve solubility.

Step 2: Salt Formation

The crude isothiourea obtained is then treated with hydrochloric acid, typically in an aqueous medium, to form the monohydrochloride salt. This step enhances the compound's stability and crystallinity, facilitating purification.

Step 3: Purification

Purification is commonly achieved via recrystallization from solvents such as ethanol or methanol, or by chromatographic techniques if higher purity is required. Industrial synthesis may optimize these steps for scale-up, focusing on yield improvement and impurity removal.

Reaction Conditions and Optimization

Temperature: The reaction is typically performed at ambient to slightly elevated temperatures (room temperature to 50°C) to balance reaction rate and side-product formation.

Solvent: Polar aprotic solvents like acetonitrile or methanol are preferred for their ability to dissolve both reactants and facilitate nucleophilic attack.

Molar Ratios: Stoichiometric or slight excess of diethylamine ensures complete consumption of the isothiocyanate.

Purification: Recrystallization is optimized by solvent selection based on solubility profiles to maximize yield and purity.

Industrial Scale Considerations

For large-scale production, the synthesis protocol is adapted to minimize solvent use and maximize phase separation during workup. Aqueous hydrochloric acid solutions around 1 M concentration are preferred for salt formation without organic solvents, enhancing environmental and economic aspects of the process.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Laboratory Conditions | Industrial Scale Adaptations |

|---|---|---|

| Reactants | Diethylamine + ethylene isothiocyanate | Same, with high purity reagents |

| Solvent | Methanol, Acetonitrile | Reduced organic solvent use; aqueous media |

| Temperature | 20–50°C | Controlled ambient to 50°C |

| Reaction Time | 4–24 hours | Optimized for shorter times (6–12 hours) |

| Salt Formation | Addition of HCl in aqueous solution | 1 M HCl aqueous solution, no organic solvent |

| Purification | Recrystallization, chromatography | Recrystallization optimized for scale |

| Yield | High (typically >85%) | High, with process control |

Research Discoveries and Insights

The reaction mechanism involves nucleophilic attack of the diethylamino group on the isothiocyanate carbon, forming the isothiourea linkage. Control of reaction conditions prevents side reactions such as polymerization or over-alkylation.

The hydrochloride salt form significantly improves the compound's stability and handling properties, which is critical for pharmaceutical and biochemical applications.

Analytical methods such as reverse-phase high-performance liquid chromatography (HPLC) have been developed for the compound's separation and purity assessment. These methods utilize acetonitrile-water mixtures with acid modifiers (phosphoric or formic acid) for optimal resolution and compatibility with mass spectrometry.

Industrial synthesis protocols emphasize minimizing organic solvents during salt formation to improve environmental sustainability and reduce costs, while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[2-(diethylamino)ethyl]isothiourea monohydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The isothiourea moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be employed under mild conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted isothiourea compounds.

Scientific Research Applications

Antihistaminic Activity

One of the prominent applications of 2-(2-(Diethylamino)ethyl)isothiourea monohydrochloride is in the development of antihistaminic agents. Research has indicated that derivatives of this compound can act as histamine H3 receptor ligands, which can be pivotal in treating allergic reactions and other histamine-related conditions .

Neurological Research

Studies have shown that compounds similar to 2-(2-(Diethylamino)ethyl)isothiourea monohydrochloride may influence neurotransmitter systems, particularly in modulating dopamine and serotonin pathways. This property makes it a candidate for further investigation in neuropharmacology .

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. Its structural characteristics allow it to interact with various enzymes involved in metabolic pathways, which could lead to therapeutic applications in diseases where enzyme regulation is crucial .

Antioxidant Properties

Research indicates that 2-(2-(Diethylamino)ethyl)isothiourea monohydrochloride exhibits antioxidant properties, making it a candidate for studies focused on oxidative stress-related diseases such as cancer and neurodegenerative disorders .

Chemical Probe

In research settings, this compound serves as a chemical probe to study cellular mechanisms and signaling pathways. Its ability to modify protein interactions makes it valuable for understanding complex biological systems .

Synthesis of Other Compounds

The compound is also utilized as a precursor in the synthesis of other pharmacologically active compounds, expanding its utility beyond direct applications to serve as a building block in drug development .

Table 1: Summary of Applications

Mechanism of Action

The mechanism of action of 2-[2-(diethylamino)ethyl]isothiourea monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs sharing key structural or functional features:

Functional Group Analysis

- Isothiourea vs. Ester Groups : The isothiourea group in the target compound and 2-(4-methoxybenzyl)isothiourea hydrochloride may enhance binding to thiol-reactive enzymes or metal ions, unlike Procaine’s ester group, which is hydrolyzed in vivo for anesthetic effects .

- Diethylaminoethyl Chain: Shared with Procaine and 2-(diethylamino)ethyl chloride hydrochloride, this group improves solubility and membrane permeability, critical for bioavailability in pharmaceuticals .

Pharmacological and Industrial Relevance

- Procaine Hydrochloride : A clinically validated local anesthetic with strict purity standards (99.0–101.0%) . Its ester linkage contrasts with the isothiourea group, which may confer metabolic stability but unverified therapeutic utility in the target compound.

- 2-(4-Methoxybenzyl)isothiourea Hydrochloride: Used in research for its electron-rich aromatic system, which could influence receptor binding compared to the aliphatic diethylaminoethyl chain in the target compound .

Handling and Regulatory Considerations

- Safety Precautions : While explicit data for the target compound is lacking, analogs recommend avoiding inhalation or skin contact (P261, P262) .

- Regulatory Status : Procaine Hydrochloride is pharmacopeia-grade (e.g., International Pharmacopoeia), whereas similar compounds may fall under general chemical safety regulations (e.g., GHS/CLP) .

Biological Activity

2-(2-(Diethylamino)ethyl)isothiourea monohydrochloride (CAS No. 5445-68-1) is a compound that has garnered attention in various scientific fields due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Molecular Formula : C7H18ClN3S

Molecular Weight : 211.76 g/mol

IUPAC Name : 2-(diethylamino)ethyl carbamimidothioate; hydrochloride

The synthesis typically involves the reaction of diethylamine with an appropriate isothiocyanate under controlled conditions, resulting in the formation of the target compound. The general reaction can be represented as:

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various biological effects.

Biological Activities

Research indicates that 2-(2-(diethylamino)ethyl)isothiourea monohydrochloride exhibits several notable biological activities:

- Antimicrobial Activity : The compound has shown potential against various microbial strains, suggesting its utility in developing antimicrobial agents.

- Antiviral Properties : Preliminary studies indicate that it may inhibit viral replication, although specific mechanisms remain to be fully elucidated.

- Enzyme Inhibition : It has been identified as an inhibitor of certain enzymes, including lysosomal phospholipase A2 (LPLA2), which plays a role in drug-induced phospholipidosis .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various compounds, 2-(2-(diethylamino)ethyl)isothiourea monohydrochloride demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be within the range effective for potential therapeutic applications.

Case Study: Enzyme Interaction

A study focused on the inhibition of LPLA2 revealed that 2-(2-(diethylamino)ethyl)isothiourea monohydrochloride effectively reduced enzyme activity in vitro. This inhibition was linked to alterations in lipid metabolism within cells, suggesting a mechanism for its observed effects on phospholipidosis .

Comparative Analysis

When compared to structurally similar compounds such as 2-[2-(dimethylamino)ethyl]isothiourea monohydrochloride, this compound exhibits distinct reactivity patterns and biological activities that may enhance its applicability in research and therapeutic settings.

Table 2: Comparison with Similar Compounds

| Compound Name | Biological Activity |

|---|---|

| 2-[2-(Diethylamino)ethyl]isothiourea monohydrochloride | Antimicrobial, antiviral |

| 2-[2-(Dimethylamino)ethyl]isothiourea monohydrochloride | Limited antimicrobial activity |

| 2-[2-(Diethylamino)ethyl]guanidine | Primarily studied for cardiovascular effects |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-(diethylamino)ethyl)isothiourea monohydrochloride, and what critical parameters influence yield?

- Methodology : The compound is typically synthesized via alkylation or condensation reactions. For example, reacting diethylaminoethyl chloride hydrochloride (CAS 869-24-9, ) with thiourea under controlled pH (acidic/basic) and temperature (40–60°C). Key parameters include stoichiometric ratios, solvent choice (e.g., ethanol or water), and reaction time. Post-synthesis purification via recrystallization or column chromatography is essential to remove unreacted precursors or byproducts .

Q. Which analytical techniques are recommended for characterizing purity and structural integrity?

- Methodology : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm functional groups and stereochemistry.

- HPLC (with UV detection at 254 nm) to assess purity (>95% as per pharmacopeial standards ).

- Mass spectrometry (ESI-MS) for molecular ion verification.

- Elemental analysis to validate C, H, N, S, and Cl content .

Q. How should stability studies be designed to evaluate storage conditions?

- Methodology : Conduct accelerated stability testing under ICH guidelines:

- Expose the compound to 40°C/75% relative humidity for 6 months.

- Monitor degradation via HPLC and pH shifts. Store in airtight, light-resistant containers with desiccants to prevent hygroscopic degradation, as recommended for similar hydrochlorides .

Advanced Research Questions

Q. How can researchers resolve contradictions between biological activity and chemical purity data?

- Methodology : If bioactivity assays (e.g., enzyme inhibition) conflict with HPLC purity (>99%), consider:

- Trace impurities : Use LC-MS to identify structurally related byproducts (e.g., hydrolyzed or oxidized derivatives) that may interfere with assays .

- Solubility effects : Test activity in varying solvents (e.g., DMSO vs. saline) to rule out aggregation or precipitation artifacts .

Q. What experimental strategies elucidate the compound’s mechanism of action in cellular systems?

- Methodology :

- Kinetic assays : Measure dose-dependent inhibition of target enzymes (e.g., kinases) using fluorogenic substrates.

- Molecular docking : Compare binding affinities with structural analogs like procaine derivatives (CAS 51-05-8) to identify critical functional groups (e.g., isothiourea vs. ester moieties) .

- Gene expression profiling : Use RNA-seq to track downstream pathways affected by treatment .

Q. How can interactions with biomolecules (e.g., proteins) be quantitatively analyzed?

- Methodology :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding kinetics (ka/kd).

- Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS).

- Fluorescence quenching : Monitor tryptophan residue changes upon compound binding .

Q. What comparative approaches assess efficacy and toxicity relative to structural analogs?

- Methodology :

- In vitro models : Test cytotoxicity (e.g., IC50 in HEK293 cells) alongside activity in target assays.

- SAR analysis : Compare substituent effects (e.g., diethylamino vs. isobutylamino groups) using analogs like metabutethamine hydrochloride (C13H20N2O2·HCl, ).

- Statistical validation : Apply ANOVA to determine significance across replicates .

Data Interpretation and Troubleshooting

Q. How should researchers address discrepancies in degradation pathway analyses?

- Methodology : If thermal (TGA) and hydrolytic degradation studies yield conflicting products:

- Cross-validate with FT-IR to identify functional group changes (e.g., loss of isothiourea peaks).

- Simulate pathways using computational tools (e.g., DFT calculations) to predict energetically favorable reactions .

Q. What steps mitigate low binding affinity in interaction studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.